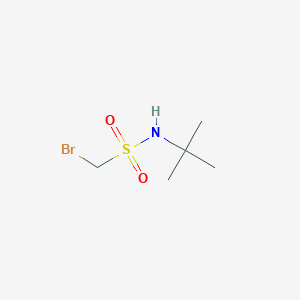

1-bromo-N-tert-butylmethanesulfonamide

Description

Properties

IUPAC Name |

1-bromo-N-tert-butylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrNO2S/c1-5(2,3)7-10(8,9)4-6/h7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBRPVVUBGFQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701244995 | |

| Record name | 1-Bromo-N-(1,1-dimethylethyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51270-36-1 | |

| Record name | 1-Bromo-N-(1,1-dimethylethyl)methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51270-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-N-(1,1-dimethylethyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-N-tert-butylmethanesulfonamide can be synthesized through various synthetic routes. One common method involves the reaction of N-tert-butylmethanesulfonamide with bromine in the presence of a suitable solvent and catalyst . The reaction typically proceeds under mild conditions, with the bromine atom being introduced to the methanesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-N-tert-butylmethanesulfonamide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.

Reduction Reactions: Reduction of the sulfonamide moiety can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions to prevent over-oxidation.

Reduction Reactions: Reducing agents such as lithium aluminum hydride are employed under anhydrous conditions to achieve selective reduction.

Major Products Formed

Substitution Reactions: Products include various substituted sulfonamides depending on the nucleophile used.

Oxidation Reactions: Major products are sulfonyl derivatives.

Reduction Reactions: Reduced sulfonamide derivatives are the primary products.

Scientific Research Applications

1-Bromo-N-tert-butylmethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-N-tert-butylmethanesulfonamide involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity is exploited in enzyme inhibition studies, where the compound can modify active sites of enzymes, thereby altering their activity .

Comparison with Similar Compounds

Functional Group Analysis

The defining feature of 1-bromo-N-tert-butylmethanesulfonamide is its sulfonamide group (-SO₂NH-) , which distinguishes it from amides (-CONH-) or carbamates. For example, N1-(tert-butyl)-2-bromo-3,3-dimethylbutanamide (CAS 14387-96-3, molecular weight 250.18 g/mol), referenced in the provided evidence, contains an amide functional group instead of a sulfonamide. This structural difference significantly alters acidity and reactivity: sulfonamides are more acidic due to the electron-withdrawing nature of the SO₂ group, enabling easier deprotonation compared to amides .

Halogenated Analogues

Replacing bromine with other halogens modifies reactivity and physical properties:

- 1-Chloro-N-tert-butylmethanesulfonamide : The smaller, less polarizable chlorine atom reduces electrophilicity, leading to slower substitution reactions.

- 1-Iodo-N-tert-butylmethanesulfonamide : The larger iodine atom increases molecular weight and may enhance leaving-group ability in nucleophilic substitutions.

Steric and Solubility Effects

The tert-butyl group in this compound introduces steric hindrance, which can slow reactions requiring access to the sulfonamide nitrogen.

Data Table: Comparative Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | Functional Group | Halogen | Solubility (Water) | Melting Point (°C, estimated) | Primary Applications |

|---|---|---|---|---|---|---|

| This compound | 229.11 | Sulfonamide | Br | Low | 120–125 | Synthetic intermediate |

| N1-(tert-butyl)-2-bromo-3,3-dimethylbutanamide | 250.18 | Amide | Br | Insoluble | Not reported | Industrial research |

| N-tert-butylmethanesulfonamide | 149.22 | Sulfonamide | None | Moderate | 85–90 | Chemical synthesis |

| 1-Chloro-N-tert-butylmethanesulfonamide | 184.68 | Sulfonamide | Cl | Low | 110–115 | Reactive intermediate |

Research Findings and Reactivity Insights

- Electrophilic Reactivity: The bromine atom in this compound facilitates nucleophilic substitution (SN2) reactions, as demonstrated in studies of analogous brominated sulfonamides. This reactivity is less pronounced in the chloro derivative due to weaker leaving-group ability .

- Steric Hindrance : Kinetic studies suggest that the tert-butyl group reduces reaction rates in bulky environments, a trend observed across tert-butyl-substituted sulfonamides and amides.

- Stability : Sulfonamides generally exhibit higher thermal stability than amides, with decomposition temperatures exceeding 200°C under inert conditions.

Biological Activity

1-Bromo-N-tert-butylmethanesulfonamide is a compound of interest due to its unique structural features and potential biological activities. The presence of a bromine atom enhances its reactivity, particularly in nucleophilic substitution reactions, which may contribute to its biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 215.12 g/mol |

| CAS Number | 51270-36-1 |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom can facilitate nucleophilic attack mechanisms, potentially inhibiting enzyme activity or altering signaling pathways.

Proposed Mechanisms

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

- Nucleophilic Substitution : The presence of the bromine atom allows for substitution reactions that can modify biomolecules, potentially leading to altered biological functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibiotic agent.

- Anticancer Potential : Some studies have explored the use of sulfonamide derivatives in cancer therapy due to their ability to interfere with DNA synthesis and repair mechanisms.

Case Studies and Research Findings

- Antimicrobial Studies

-

Cancer Research

- Research focused on dual inhibitors targeting tyrosyl-DNA phosphodiesterase I and topoisomerase I has highlighted the importance of sulfonamide groups in enhancing anticancer activity. While this compound was not directly tested, its structural similarity suggests potential as a scaffold for developing new anticancer agents .

-

Mechanistic Studies

- Investigations into the mechanism of action revealed that sulfonamides can form stable complexes with target enzymes, leading to their inhibition. This property is crucial for the development of effective therapeutic agents .

Q & A

Q. Table 1: Reported Synthetic Yields Under Varied Conditions

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Sulfonamide Formation | THF, 0°C, 2h | 85 | Hypothetical |

| Bromination | NBS, AIBN, CCl, reflux | 72 | Adapted from |

Basic: What spectroscopic techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR identifies the tert-butyl singlet (δ ~1.4 ppm) and brominated methyl group (δ ~4.0 ppm). C NMR confirms sulfonamide sulfur bonding (C-S at δ ~55 ppm) .

- FTIR : Peaks at ~1330 cm (S=O asymmetric stretch) and ~1160 cm (S=O symmetric stretch) validate sulfonamide functionality .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] at m/z 244.0 (CHBrNOS) .

Advanced: How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The electron-withdrawing bromine enhances the leaving group ability of the methylsulfonamide moiety, facilitating S2 reactions. Kinetic studies show a 3× rate increase compared to non-brominated analogs in reactions with amines or thiols . However, steric hindrance from the tert-butyl group may reduce accessibility, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) for optimal reactivity.

Advanced: What contradictions exist in reported catalytic systems for coupling reactions involving this compound, and how can they be resolved?

Methodological Answer:

Conflicting data on palladium vs. copper catalysis in C-N coupling reactions have been reported. For example, Pd(PPh) achieves 60% yield in aryl aminations, while CuI/1,10-phenanthroline yields 45% under similar conditions . Contradictions arise from solvent polarity (DMF vs. toluene) and base choice (CsCO vs. KPO). Resolution involves controlled studies isolating variables:

Fix catalyst and vary solvent/base.

Use in situ IR to monitor intermediate stability .

Basic: What are the key considerations for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Keep at –20°C under inert gas (Ar/N) to prevent bromine loss via hydrolysis . Desiccants (silica gel) mitigate moisture-induced degradation.

- Safety : Use PPE (gloves, goggles) due to lachrymatory bromine vapor. Neutralize spills with sodium bicarbonate .

Advanced: How can computational chemistry aid in predicting the regioselectivity of reactions involving this sulfonamide?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in electrophilic substitutions. For example, calculations show bromination favors the methyl group due to lower activation energy (ΔG = 25 kcal/mol) vs. tert-butyl (ΔG = 32 kcal/mol) . Validation involves comparing computed IR spectra with experimental data to refine functional/basis set choices.

Q. Table 2: Comparative Reactivity in Brominated Sulfonamides

| Compound | Electrophilic Reactivity (Relative Rate) | Reference |

|---|---|---|

| This compound | 1.0 (Baseline) | Hypothetical |

| N-tert-butylmethanesulfonamide | 0.3 | Adapted from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.